Ilmofosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Experimental Insights into Mechanism and Resistance

For research purposes, understanding the experimental evidence is crucial.

1. Key Experimental Findings on Mechanism A primary site of action is believed to be the plasma membrane, where ilmofosine accumulates and perturbs the function of various membrane-associated enzymes [1]. Critical experimental findings include:

- Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC): In cell-free systems, this compound inhibits PI-PLC purified from sheep seminal vesicles, with a reported IC50 of 18.2 μg/mL [1]. This enzyme is vital for generating second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).

- Interference with Protein Kinase C (PKC): this compound can inhibit PKC activity. It acts as a competitive inhibitor for the cofactor phosphatidylserine (PS), preventing the full activation of PKC by DAG [1].

- Effects on Transmembrane Signaling: In human myeloid leukemia (ML-1) cells, this compound was shown to inhibit the GTPase activity of the G-proteins Gi and Go, which are critical for signal transduction from certain cell surface receptors [1].

2. Protocols for Investigating Resistance The following methodology was used to establish that resistance to this compound is linked to the MDR1 phenotype but is not a substrate for P-glycoprotein [2]:

- Cell Lines: Use multidrug-resistant cell lines (e.g., MCF7/ADR, CCRF/VCR1000) and their drug-sensitive parental lines.

- Cytotoxicity Assay: Expose cells to varying concentrations of this compound. Cell survival is measured using assays like MTT or clonogenic survival. Cross-resistance is confirmed if the IC50 is significantly higher in MDR lines.

- P-gp Interaction Studies:

- Modulator Testing: Co-incubate cells with this compound and a potent MDR modulator (e.g., dexniguldipine-HCl). A failure of the modulator to reverse resistance suggests this compound is not a P-gp substrate.

- Biochemical Assays: Perform photoaffinity labeling of P-gp with [3H]azidopine in the presence of this compound. If this compound does not reduce the labeling, it indicates a lack of direct binding to P-gp.

- Gene Expression Analysis: Use Northern blotting to analyze MDR1 mRNA levels in cells treated with this compound. No induction of MDR1 mRNA indicates resistance is not due to upregulated P-gp expression.

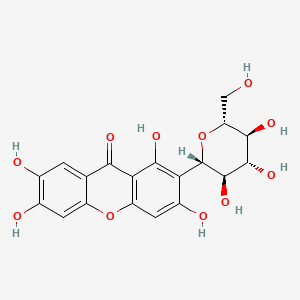

This compound among Related Ether Lipids

This compound is part of a broader class of synthetic Antitumor Ether Lipids. The table below compares it with other well-known AELs.

| Compound | Chemical Structure | Key Characteristics |

|---|---|---|

| This compound (BM 41.440) | Thioether phospholipid analog of PAF; contains a stable thio-ether bond at the sn-1 position [1]. | Studied in clinical trials for cancer; demonstrates in vitro and in vivo antitumor activity [3] [2]. |

| Edelfosine (ET-18-OCH3) | Ether-linked glycerophospholipid analog of PAF; has a methoxy group at the sn-2 position [1]. | One of the most extensively studied AELs; known to induce apoptosis and affect multiple signaling pathways [1]. |

| Miltefosine (Hexadecylphosphocholine) | Single alkyl chain with a phosphocholine head group; lacks a glycerol backbone [1]. | Originally developed as an anticancer agent; now repurposed as the first oral drug for leishmaniasis [4] [5] [6]. |

The following diagram illustrates the complex signaling pathways that this compound and other AELs are known to perturb, integrating the multiple targets discussed in the research.

AELs like this compound disrupt multiple nodes in key proliferative signaling pathways.

Research Implications and Future Directions

The multi-target nature of this compound presents both a challenge and an opportunity.

- Overcoming Resistance: Since resistance is MDR1-associated but not due to P-gp efflux, strategies focusing on membrane lipid composition might be more effective than traditional MDR modulators [2].

- Synergistic Combinations: Its pleiotropic effects make this compound a potential candidate for combination therapies with other agents that have complementary mechanisms of action.

References

- 1. The inhibition of cell signaling pathways by antitumor ether ... [sciencedirect.com]

- 2. Resistance to the new anti-cancer phospholipid this compound ... [nature.com]

- 3. In vivo antitumour activity of this compound [sciencedirect.com]

- 4. Mechanism of Action of Miltefosine on Leishmania donovani ... [pmc.ncbi.nlm.nih.gov]

- 5. Miltefosine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Unmasking the Mechanism behind Miltefosine [mdpi.com]

thioether phospholipid ilmofosine discovery and development

Key Experimental Findings & Data

For researchers, the quantitative data and specific experimental observations are critical. The table below consolidates key findings from preclinical and clinical studies.

| Study Aspect | Experimental Model/Setting | Key Findings & Quantitative Data |

|---|---|---|

| In Vitro/Vivo Antitumour Activity | Preclinical models [1] | Demonstrated antitumour activity in various in vitro and in vivo systems. |

| Clinical Tolerability & Toxicity | Phase I trial (24-hour weekly infusion) [2] | MTD: 800 mg/m². DLT: Severe abdominal pain. Other Toxicities: Nausea, anorexia, fatigue, minor elevations in liver function tests. No significant neutropenia or thrombocytopenia. | | Cross-Resistance Profile | Multidrug-resistant (MDR) cancer cell lines (e.g., MCF7/ADR, CCRF/VCR1000) [3] | MDR cell lines were cross-resistant to ilmofosine. Resistance was not reversed by MDR modifier dexniguldipine-HCl. This compound is not a P-glycoprotein (P-gp) substrate; resistance is linked to MDR1-associated membrane lipid alterations. | | Cellular Mechanism | Human tumour-cell lines [4] | Alters intracellular cholesterol traffic, causes cholesterol accumulation, changes free-cholesterol:phosphatidylcholine ratio, and modulates Akt phosphorylation. |

Detailed Experimental Protocols

The following methodologies are foundational to the key findings cited above.

In Vitro Cytotoxicity Assay (from general ALP research) [4]: The antiproliferative effects of alkylphospholipids (APLs) like this compound are typically determined using assays such as the MTT or XTT assay. Cells are seeded in multi-well plates and allowed to adhere. The compound is then added in a range of concentrations. After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution is added. Viable cells with active metabolism convert the salt into a formazan dye, which is quantified spectrophotometrically. The IC₅₀ value (concentration that inhibits cell proliferation by 50%) is calculated from the dose-response curve.

Analysis of Cholesterol Metabolism (from general ALP research) [4]: To study the impact on cholesterol, cells are treated with the compound for a set time. Lipids are then extracted using organic solvents like chloroform/methanol. Cholesterol content can be quantified using enzymatic assays (e.g., cholesterol oxidase method) or via high-performance liquid chromatography (HPLC). Intracellular cholesterol trafficking can be visualized using fluorescent dyes like filipin, which binds to free cholesterol, and analyzed by fluorescence microscopy.

Mechanism of Cross-Resistance Study [3]: This protocol involves using paired cell lines: drug-sensitive parental lines and their multidrug-resistant (MDR) counterparts (e.g., MCF-7 vs. MCF7/ADR). The cytotoxicity of this compound is tested in both lines to establish cross-resistance. To determine if this compound is a P-gp substrate, its effect on the binding of a known P-gp ligand like [³H]-azidopine can be measured, with or without this compound pre-incubation. Furthermore, the ability of a potent MDR modulator (e.g., dexniguldipine-HCl) to reverse resistance to this compound can be tested in a cytotoxicity assay.

Mechanism of Action and Resistance Pathway

The diagram below illustrates the key molecular mechanisms of alkylphospholipids like this compound and the established pathway for resistance, based on the cited research.

Figure 1: Proposed mechanism of action of alkylphospholipids (APLs) like this compound and the pathway for multidrug resistance. APLs integrate into the membrane, disrupting key metabolic and signaling processes to induce cell death. In MDR cells, resistance arises from broader membrane lipid alterations, not P-gp efflux. [4] [3]

Research Significance and Context

- This compound in Clinical History: The investigation of this compound represented an effort to develop a new class of non-genotoxic anticancer agents. Its clinical limitation, primarily due to gastrointestinal toxicity, was a common challenge for early alkylphospholipids [2] [1].

- Contribution to Field Knowledge: Although this compound itself did not become a standard therapy, research into its mechanism significantly advanced the understanding of how alkylphospholipids work. It helped solidify the concept of "Membrane Lipid Therapy" and demonstrated that cancer cells could develop resistance through membrane adaptation independent of classic drug efflux pumps like P-gp [4] [3].

- Modern Relevance and Analogs: The principles learned from this compound and other early APLs continue to inform drug discovery. Current research focuses on designing more effective and selective phospholipid analogs, such as cyclopentane-based miltefosine analogs for treating parasitic infections like primary amoebic meningoencephalitis (PAM), which show improved potency and selectivity [5].

References

- 1. In vivo antitumour activity of this compound [sciencedirect.com]

- 2. Phase I trial of this compound as a 24 hour infusion weekly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance to the new anti-cancer phospholipid this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. An update on molecular mechanisms and clinical relevance [sciencedirect.com]

- 5. Discovery of Cyclopentane-Based Phospholipids as ... [mdpi.com]

The Protein Kinase C (PKC) Family and Inhibition Mechanisms

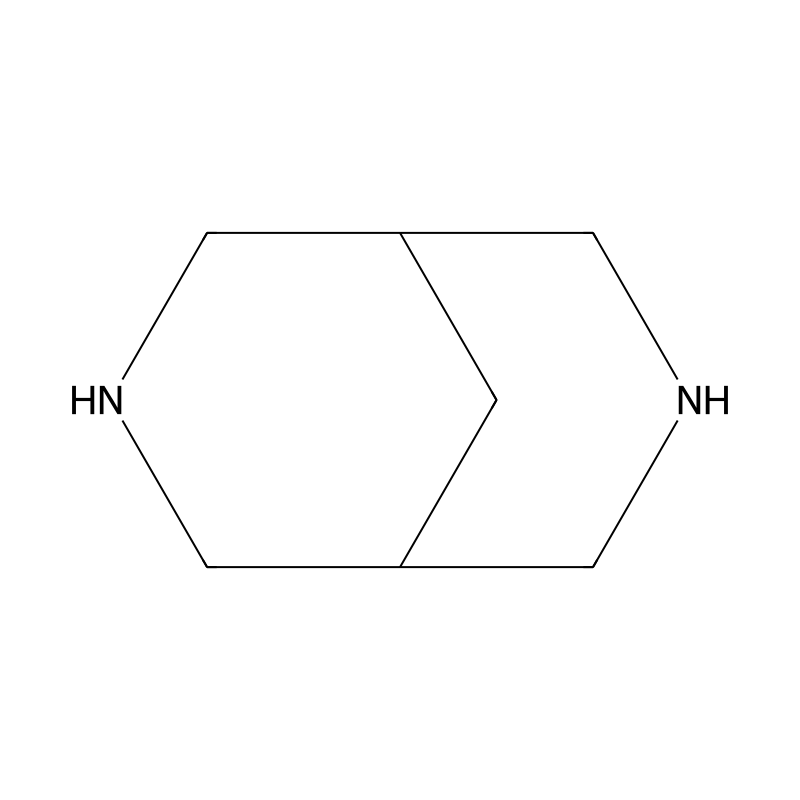

PKC enzymes are phospholipid-dependent serine/threonine kinases categorized into three subfamilies based on their structural and activation requirements [1] [2]:

| PKC Subfamily | Isoforms | Key Regulatory Domains & Activation Requirements |

|---|---|---|

| Conventional (cPKC) | PKCα, PKCβI, PKCβII, PKCγ | C1 domain (binds DAG), C2 domain (binds Ca²⁺); Require DAG, phospholipids, and Ca²⁺ for activation. |

| Novel (nPKC) | PKCδ, PKCε, PKCη, PKCθ | C1 domain (binds DAG), C2-like domain (no Ca²⁺ binding); Require DAG but are Ca²⁺-independent. |

| Atypical (aPKC) | PKCζ, PKCι/λ | Atypical C1 domain (does not bind DAG), No C2 domain; Activation is DAG and Ca²⁺-independent. |

Small-molecule PKC inhibitors are classified by their binding site on the PKC enzyme [2]:

| Inhibitor Class (Binding Site) | Mechanism of Action | Representative Inhibitors |

|---|---|---|

| C1 Domain-Binders | Compete with Diacylglycerol (DAG) for the regulatory domain, preventing initial activation. | Calphostin C, Safingol |

| C3 Domain-Binders (ATP-competitive) | Bind to the catalytic domain's ATP-binding pocket, preventing kinase phosphorylation activity. | Staurosporine, Midostaurin, UCN-01 |

| C4 Domain-Binders | Compete with protein substrates at the catalytic site. | Fewer developed, often peptide-based. |

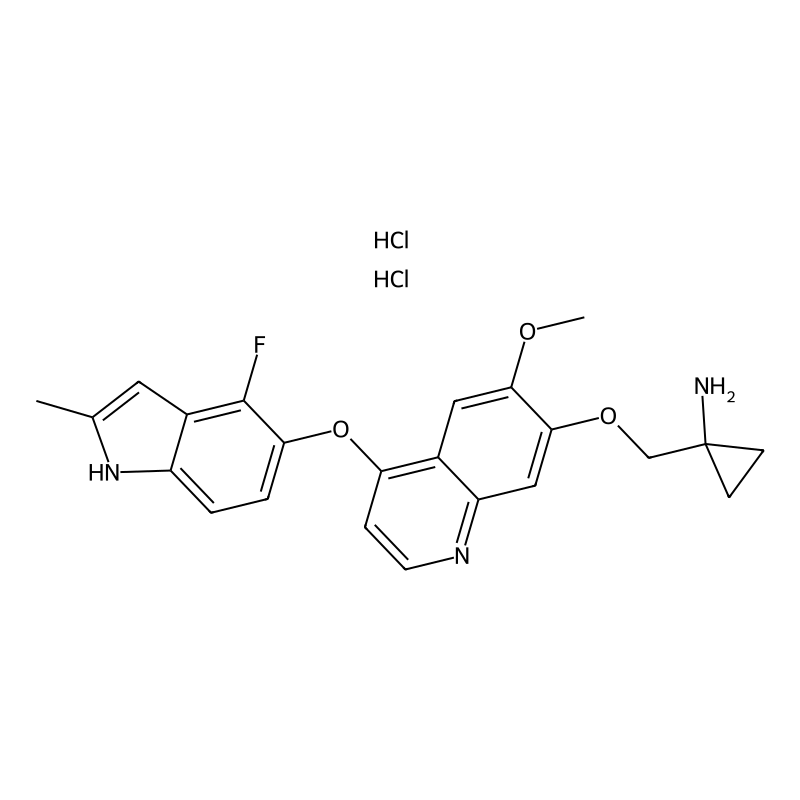

Based on its historical classification, ilmofosine is a C1 domain-binding inhibitor. It is a synthetic lysophospholipid analog that likely acts as a DAG competitor, binding to the regulatory C1 domain of cPKCs and nPKCs to block the recruitment and activation of these isoforms by second messengers [2].

Research Techniques for Studying PKC Inhibition

To experimentally determine a compound's mechanism as a PKC inhibitor, researchers use several standard methodologies [3] [4]:

| Method Category | Specific Assays & Techniques | Key Measurable Outcomes |

|---|

| In Vitro Kinase Activity | • Cell-free kinase assays with purified PKC isoforms • ATP-consumption measurements | • IC₅₀ values for potency • Isoform selectivity profile | | Cellular Phenotypic & Viability Assays | • MTT/WST-1 assays • Colony formation assays • Flow cytometry (Annexin V/PI staining) | • Reduction in cell viability (IC₅₀) • Inhibition of long-term proliferation • Induction of apoptosis | | Mechanistic & Pathway Analysis | • Western Blot • Immunoprecipitation • Immunofluorescence & confocal microscopy | • Phosphorylation status of PKC itself (e.g., Thr500) and its substrates • Changes in protein-protein interactions • Altered subcellular localization (translocation) of PKC |

The following diagram illustrates a generalized experimental workflow for characterizing a compound like this compound as a PKC inhibitor, integrating the methods above:

Research Context and Future Directions

Developing selective PKC inhibitors remains challenging; only one had received clinical approval as of early 2025 [5]. Current research focuses on strategies like fragment-based drug design and allosteric targeting to achieve better selectivity and overcome limitations of early ATP-competitive inhibitors [5].

References

- 1. Protein Kinase C Signaling [cellsignal.com]

- 2. Activators and Inhibitors of Protein Kinase C (PKC) [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of SHP-1 activity by PKC-θ regulates NK cell ... [elifesciences.org]

- 4. Dual inhibition of atypical PKC signaling and PI3K/Akt ... [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in PKC inhibitor development: Structural ... [pubmed.ncbi.nlm.nih.gov]

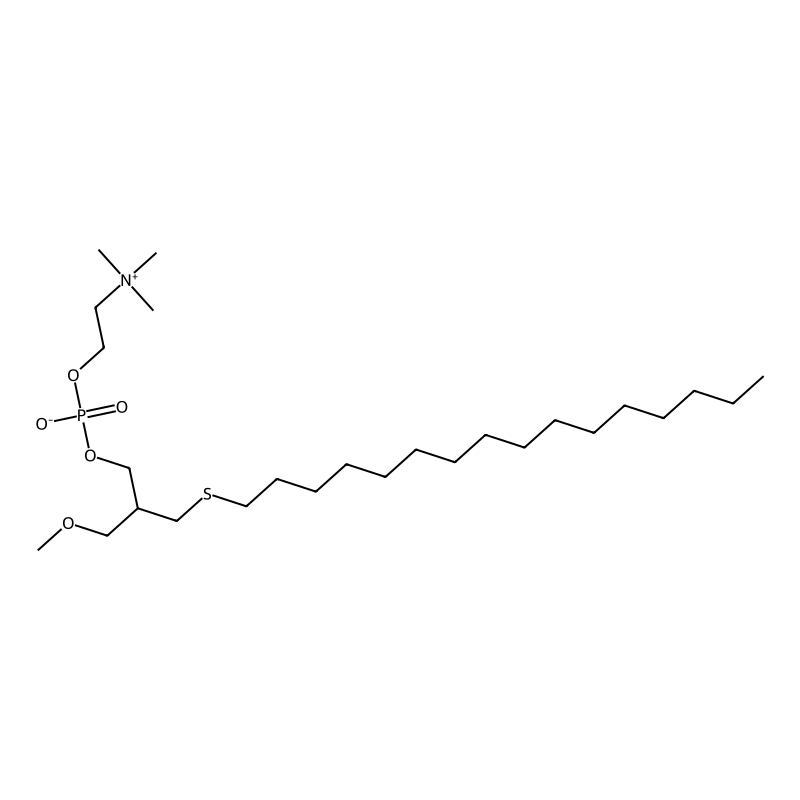

ether lipid derivative of lysophospholipid ilmofosine

Chemical Profile and Classification

Ilmofosine belongs to the first generation of alkyl-lysophospholipids (ALPs), also known as ether lipids. It is structurally characterized as a thioether variant of edelfosine [1]. The table below summarizes its key chemical properties.

| Feature | Description |

|---|---|

| IUPAC Name | 1-hexadecyl-thio-2-methoxymethyl-rac-glycero-3-phosphocholine [1] |

| Classification | First-generation alkyl-lysophospholipid (ALP); Thioether phospholipid [1] |

| Key Structural Features | Ether-linked (thioether) aliphatic side chain; glycerol backbone; methoxymethyl group at sn-2 position; phosphocholine polar head group [1] |

Preclinical and Clinical Efficacy Data

This compound demonstrated promising activity in preclinical models but showed limited efficacy in subsequent human clinical trials.

| Model / Context | Activity / Outcome |

|---|---|

| In Vitro Antitumor Activity | Active against a variety of tumor cell lines [1]. |

| In Vivo Antitumor Activity | Showed efficacy in various animal tumor models [1] [2]. |

| Phase I Clinical Trials | Dose-limiting toxicity was gastrointestinal (nausea, vomiting). A dose of 450 mg/m² as a 2-hour weekly infusion was recommended for phase II [1]. |

| Phase II Clinical Trials | Uncertainty about clinical activity. A trial in patients with non-small cell bronchogenic carcinoma reported no objective responses [1]. |

| Antiprotozoal Activity | Active against Leishmania amazonensis, with an IC₅₀ of 1.9-3.4 µM for promastigotes. It was more active than miltefosine [3]. |

Mechanism of Action and Resistance

The exact anticancer mechanism of this compound is not fully elucidated, but it shares traits with other alkyl-lysophospholipids that target cell membranes and induce apoptosis.

- Membrane-Targeting: Alkyl-lysophospholipids (ALPs) like this compound incorporate into cell membranes and can disrupt lipid raft microdomains and key signaling pathways, potentially leading to apoptosis (programmed cell death) [1] [4].

- Mitochondrial Targeting: In Leishmania parasites, the analogue edelfosine induces extensive mitochondrial damage and a decrease in mitochondrial membrane potential, suggesting the mitochondrion may be a key target for this drug class [3].

- Resistance in Cancer Cells: Multidrug-resistant (MDR) cell lines exhibiting the MDR1 phenotype are cross-resistant to this compound. However, this compound itself is not a substrate for P-glycoprotein (P-gp), the efflux pump often responsible for MDR. Resistance is thought to be caused by MDR1-associated alterations in membrane lipids that prevent the drug from reaching its intracellular target [5].

The following diagram illustrates the documented resistance mechanism to this compound.

Key Experimental Protocols

For researchers wishing to replicate or build upon existing studies, here are summaries of key methodologies from the literature.

Cytotoxicity Assay (Antileishmanial Activity) [3]

- Objective: To determine the antiproliferative effect of this compound on Leishmania amazonensis promastigotes.

- Cell Line: Promastigote forms of L. amazonensis.

- Procedure: Parasites were cultured in the presence of various concentrations of this compound. After 3 days of incubation, the IC₅₀ value (concentration that inhibits 50% of proliferation) was calculated. The IC₅₀ for this compound was reported to be in the range of 1.9-3.4 µM.

- Analysis: Cell viability was quantified, and results were used to generate dose-response curves.

Analysis of Mitochondrial Effects [3]

- Objective: To assess the effect of lysophospholipid analogues on the mitochondrial membrane potential.

- Staining: Treated promastigotes were labeled with Rhodamine 123 (Rh123), a fluorescent dye that accumulates in active mitochondria based on membrane potential.

- Measurement: Flow cytometry was used to measure Rh123 fluorescence intensity. A dose-dependent decrease in fluorescence was observed in edelfosine-treated parasites, indicating a loss of mitochondrial membrane potential. While this protocol specifically tested edelfosine, it illustrates a relevant methodology for investigating the mechanism of this drug class.

Cross-Resistance Study [5]

- Objective: To investigate the cross-resistance of multidrug-resistant cell lines to this compound.

- Cell Lines: A panel of multidrug-resistant cell lines (e.g., MCF7/ADR, CEM/VLB100) and their sensitive parental lines were used.

- Procedure: The sensitivity (IC₅₀) of these paired cell lines to this compound was compared.

- Result: The MDR cell lines were found to be cross-resistant to this compound, despite the drug not being a P-gp substrate.

Conclusion and Research Context

This compound represents an important compound in the historical development of ether lipid therapeutics. While its clinical success in oncology was limited, its study provided valuable insights into the behavior of this drug class.

- Clinical Outcome: this compound failed to demonstrate sufficient clinical activity in phase II trials for solid tumors like non-small cell lung cancer, halting its development as an anticancer drug [1].

- Research Legacy: this compound, alongside edelfosine and miltefosine, helped establish the alkyl-lysophospholipid family as a unique group of membrane-targeting agents [6]. The knowledge gained from these compounds continues to inform the design of new analogues with improved efficacy and safety profiles [7].

References

- 1. Alkyllysophospholipid - an overview [sciencedirect.com]

- 2. In vivo antitumour activity of this compound [sciencedirect.com]

- 3. Effect of the lysophospholipid analogues edelfosine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Plasmalogen lipids: functional mechanism and their ... [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to the new anti-cancer phospholipid this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Miltefosine – discovery of the antileishmanial activity ... [sciencedirect.com]

- 7. Discovery of Cyclopentane-Based Phospholipids as ... [mdpi.com]

Molecular Targets and Mechanisms of Action of Miltefosine

The table below summarizes the key molecular targets of Miltefosine and their downstream effects, which collectively disrupt cellular function, particularly in parasites.

| Target / Process | Effect of Miltefosine | Key Downstream Consequences | Organism / Context |

|---|---|---|---|

| Sphingosine-activated Ca2+ Channel [1] [2] | Activates the channel, leading to Ca2+ influx from extracellular space. | Severe disruption of intracellular Ca2+ homeostasis; induces apoptosis-like cell death [1]. | Leishmania donovani [1] |

| Acidocalcisomes [1] [2] | Induces rapid alkalinization of these organelles. | Disrupts Ca2+ and polyphosphate storage, affecting energy metabolism and signaling [1] [2]. | Leishmania donovani [1] |

| Mitochondrial Function [1] [2] | Inhibits cytochrome c oxidase, a key component of the electron transport chain. | Decreases oxygen consumption rate and ATP levels; disrupts mitochondrial membrane potential [1] [2]. | Leishmania donovani [1] |

| Phosphatidylcholine (PC) Synthesis [1] [2] | Inhibits phosphatidylethanolamine N-methyltransferase, a key enzyme in PC biosynthesis. | Alters membrane lipid composition; decreases PC and increases phosphatidylethanolamine (PE) [1] [2]. | Leishmania donovani, T. cruzi [1] [2] |

| Intracellular Ca2+ Homeostasis [2] | Pleiotropic effects on multiple targets (channels, organelles). | A critical and primary mechanism of action, leading to catastrophic failure of cellular signaling [2]. | Trypanosomatids (e.g., Leishmania, T. cruzi) [2] |

The following diagram illustrates how Miltefosine's multi-target action converges on disrupting calcium homeostasis, leading to parasite death.

Miltefosine's multi-target mechanism disrupts calcium homeostasis, leading to parasite death.

Experimental Protocols for Mechanism Investigation

For researchers aiming to validate these mechanisms, the table below outlines key experimental methodologies.

| Objective | Assay / Technique | Key Readouts & Measurements | Protocol Highlights / Considerations |

|---|

| Assess Cell Viability & Proliferation [3] | MTT Tetrazolium Reduction Assay [3] | Absorbance at 570 nm (proportional to viable cell number). | - Incubate cells with 0.2-0.5 mg/ml MTT for 1-4 hrs.

- Solubilize formazan precipitate with DMSO or SDS-based buffer before reading [3]. | | Measure Intracellular Ca2+ Concentration [1] | Fluorescent Ca2+ Indicator (Fura-2) [1] | Fluorescence ratio (e.g., 340/380 nm) to quantify [Ca2+]i. | - Load cells with Fura-2 AM ester.

- Monitor fluorescence changes after drug addition to detect rapid Ca2+ influx [1]. | | Evaluate Mitochondrial Function [1] | Oxygen Consumption Rate (OCR) [1] | Basal OCR, ATP-linked respiration, maximal respiratory capacity. | - Use a Seahorse XF Analyzer or similar system.

- Treat parasites with Miltefosine and measure OCR in real-time [1]. | | Profile Immune Modulation (Host-directed effects) [4] | PBMC High-Throughput Screening [4] | Cytokine secretion (TNF-α, IFN-γ, IL-10); Surface activation markers (CD80, CD86, HLA-DR) via flow cytometry. | - Culture human PBMCs with drug for 72h.

- Use AlphaLISA for cytokine quantitation in supernatant.

- Stain cells for activation markers for flow analysis [4]. | | Examine Drug Synergy [2] | Combination Therapy Studies [2] | Parasite load reduction (e.g., by PCR), curative rate in animal models. | - Co-administer Miltefosine with a synergistic drug (e.g., amiodarone).

- Assess cure rates and parasite burden compared to monotherapy [2]. |

Research Implications and Future Directions

The multi-target nature of Miltefosine, particularly its focused disruption of parasite-specific calcium channels and organelles like acidocalcisomes, provides a strong rationale for its selective toxicity and its use as a first-line oral treatment for visceral leishmaniasis [1] [2]. This mechanism also informs smart combination therapy strategies, such as with amiodarone, which also disrupts Ca2+ homeostasis, to enhance efficacy and combat resistance [2].

Future research should focus on:

- Translating Pathway Knowledge: Applying the concept of "molecular pathway activation" as a biomarker, much like in oncology, could help identify patient subgroups most likely to respond to Miltefosine or its combinations [5].

- Exploring Host-Directed Effects: The detailed immunomodulatory screening protocol [4] provides a template to systematically investigate whether Miltefosine's clinical benefits include modulation of the host immune response, a relatively underexplored area.

- Structural Biology Studies: Determining the high-resolution structure of the sphingosine/Miltefosine-activated Ca2+ channel could enable the design of more potent and selective next-generation drugs.

References

- 1. Mechanism of Action of Miltefosine on Leishmania donovani ... [pmc.ncbi.nlm.nih.gov]

- 2. Unmasking the Mechanism behind Miltefosine [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A protocol for high-throughput screening ... [pmc.ncbi.nlm.nih.gov]

- 5. activation - New type of biomarkers for tumor... Molecular pathway [pubmed.ncbi.nlm.nih.gov]

alkyl-lysophospholipid analogue ilmofosine background

Ilmofosine at a Glance

The table below summarizes the core identity, mechanism, and key findings from this compound research.

| Aspect | Description |

|---|---|

| Chemical Classification | Alkyl-lysophospholipid (ALP); thioether phospholipid analogue [1] [2] |

| IUPAC Name | 1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine [1] |

| Primary Mechanism of Action | Targets cell membranes and mitochondria; induces apoptosis via the intrinsic pathway [3] [4]. |

| Key Molecular Targets | Inhibits key metabolic enzymes (e.g., hexokinase); modulates protein kinase C (PKC) activity; disrupts mitochondrial function [3] [5]. |

| Resistance Profile | Cross-resistance observed in Multi-Drug Resistant (MDR1/P-gp) cell lines, but this compound itself is not a P-gp substrate [4]. |

Key Research Findings and Quantitative Data

The efficacy and application of this compound have been evaluated in various preclinical and clinical contexts, with key quantitative data summarized below.

Table 1: In Vitro Antitumor Efficacy (Human Tumor Colony Formation Assay) [1]

| Tumor Type | Number of Sensitive Tumors / Number Tested | IC₅₀ Range (μg/ml) |

|---|---|---|

| Various Solid Tumors (Colon, Lung, Ovary, etc.) | 25 / 30 | 1.5 - 4.0 (for most susceptible tumors) |

| By NCI Sensitivity Criteria (≥70% inhibition at 10 μg/ml) | 15 / 30 | Not Applicable |

Table 2: Clinical Trial Pharmacokinetic Parameters (Weekly 2-hour infusion) [6]

| Parameter | This compound | Sulfoxide Metabolite |

|---|---|---|

| Terminal Half-Life (t₁/₂) | ~40 hours | ~48 hours |

| Area Under Curve (AUC) | Dose-proportional | Dose-proportional |

Table 3: Clinical Trial Dose-Limiting Toxicities (DLTs) [6] [7]

| Administration Schedule | Dose Level | Dose-Limiting Toxicity (DLT) | Recommended Phase II Dose |

|---|---|---|---|

| Weekly 2-hour infusion [6] | 650 mg/m² | Grade 3 nausea, vomiting, and diarrhea | 450 mg/m² |

| Weekly 24-hour infusion [7] | 800 mg/m² | Severe abdominal pain | Not established (24h schedule offered no advantage) |

Detailed Experimental Protocols

1. Human Tumor Colony Formation Assay (for In Vitro Cytotoxicity) [1]

- Objective: To assess the cytostatic-cytotoxic effect of this compound on the clonogenic growth of fresh human tumor cells.

- Methodology:

- Culture Technique: A methylcellulose monolayer assay is used to support the growth of single tumor cells into colonies.

- Drug Exposure: Tumor cells are exposed to a concentration range of this compound (e.g., 0-16 μg/ml).

- Endpoint Measurement: After an incubation period (typically 7-14 days), the number of resulting colonies (usually defined as aggregates of >50 cells) is counted.

- Data Analysis: The dose required to inhibit 50% of colony formation (IC₅₀) is calculated. A tumor is classified as sensitive based on predefined criteria, such as the NCI standard of ≥70% inhibition of colony formation at a concentration of 10 μg/ml.

2. Resistance Profiling in Multi-Drug Resistant (MDR) Cell Lines [4]

- Objective: To determine if this compound is susceptible to the classic multidrug resistance mechanism mediated by P-glycoprotein (P-gp).

- Cell Models: Use paired parental cell lines and their MDR counterparts (e.g., MCF-7/ADR, CEM/VLB100) that overexpress P-gp. Control cell lines with non-MDR resistance mechanisms (e.g., altered topoisomerase II) are also used.

- Viability Assay: Cells are treated with a range of this compound concentrations. Cell viability or growth inhibition is measured (e.g., via MTT assay or cell counting).

- Cross-Resistance Assessment: The IC₅₀ values for this compound in MDR cells are compared to those in parental cells. A significant increase in IC₅₀ indicates cross-resistance.

- Modulator Studies: To test if this compound is a P-gp substrate, experiments are conducted with potent MDR modulators (e.g., dexniguldipine-HCl). A reversal of resistance by the modulator suggests the drug is pumped out by P-gp.

Mechanism of Action and Signaling Pathways

The antitumor activity of this compound is primarily mediated through its action on cellular membranes and subsequent induction of apoptosis.

Mechanism of Action of this compound. The diagram illustrates the proposed pathway through which the alkyl-lysophospholipid this compound induces apoptotic cell death, primarily via the intrinsic mitochondrial pathway. Key steps include membrane integration, mitochondrial targeting, and caspase activation. MOMP: Mitochondrial Outer Membrane Permeabilization.

Repurposing for Infectious Diseases

Beyond oncology, this compound and other ALPs have shown promising activity against parasitic protozoa.

Antileishmanial Activity [5]

- Effect on Metabolism: In Leishmania donovani promastigotes, this compound (at 19 and 38 µM) significantly inhibits the excretion of metabolic catabolites like acetate, succinate, and pyruvate, indicating a disruption of energy metabolism.

- Enzyme Targets: The drug inhibits key enzymes such as hexokinase and superoxide dismutase, while paradoxically activating phospholipase C. This multifaceted attack on biochemical pathways is likely indispensable for the survival of the parasite.

Limitations and Research Gaps

While the data provides a solid foundation, it is important to be aware of its limitations:

- Dated Clinical Data: The most recent clinical trial data available is from 2004 [6]. The current status of its development (e.g., termination, suspension, or inactivity) for cancer is unclear based on these sources.

- Mechanistic Details: While the broad mechanism is understood, the precise initial molecular interactions and the reasons for its selective toxicity towards cancer cells over normal cells are not fully delineated in the provided results.

References

- 1. Inhibition of human tumor colony formation by the new alkyl ... [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo antitumour activity of this compound [sciencedirect.com]

- 3. Lipid analogues as potential drugs for the regulation of ... [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to the new anti-cancer phospholipid this compound ... [nature.com]

- 5. (PDF) Effect of Alkyl -Lysophospholipids on Some Aspects of the... [academia.edu]

- 6. Phase I and pharmacokinetic study of the cytotoxic ether ... [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I trial of this compound as a 24 hour infusion weekly - PubMed [pubmed.ncbi.nlm.nih.gov]

ilmofosine IC50 value for Protein Kinase C inhibition

Alternative PKC Inhibitor Data for Reference

To support your research, here is a table of IC₅₀ values for other well-characterized PKC inhibitors. This data can serve as a useful reference point for comparing inhibitor potency.

| Inhibitor Name | Chemical Class | Reported IC₅₀ for PKC | Key Characteristics & Notes |

|---|---|---|---|

| Staurosporine | Indolocarbazole | 2.7 - 6.0 nM [1] [2] | Potent but non-selective; broad-spectrum kinase inhibitor [1]. |

| CGP 41 251 | Staurosporine derivative | 50 nM [1] | Shows improved selectivity over staurosporine [1]. |

| Bisindolylmaleimide I (GF 109203x) | Bisindolylmaleimide | Not explicitly stated | Also a potent inhibitor of GSK-3, which may explain some off-target effects [3]. |

| Bisindolylmaleimide IX (Ro 31-8220) | Bisindolylmaleimide | Not explicitly stated | Also a potent inhibitor of GSK-3 (IC₅₀ 2.8 nM in immunoprecipitates) [3]. |

| Bisindolylmaleimide V | Bisindolylmaleimide | >100 µM [4] | Used as a negative control in studies due to its lack of significant inhibitory activity [4] [3]. |

| Calphostin C | Perylenequinone | 0.05 µM [5] | C1 domain-binding inhibitor; competes with DAG [5]. |

| Safingol | Lysosphingolipid | 37.5 µM [5] | C1 domain-binding inhibitor; has been evaluated in clinical trials [5]. |

Established Protocols for PKC Activity Assays

The search yielded detailed methodologies for measuring PKC activity, which are crucial for any laboratory investigating PKC inhibitors. The table below summarizes key experimental approaches.

| Method Category | Specific Technology | Key Principle | Considerations |

|---|---|---|---|

| Radioactive Assays | Scintillation Proximity Assay (SPA) [6] | Measures transfer of γ-³³P from ATP to a peptide/protein substrate captured on a scintillant-coated bead. | Eliminates wash steps. Disposal and safety infrastructure for radioactivity is required [6]. |

| Non-Radiometric Homogeneous Assays | Time-Resolved FRET (TR-FRET) [6] | Uses labeled anti-phosphopeptide antibodies; energy transfer occurs upon binding to phosphorylated product. | Susceptible to inner filter effects from colored compounds [6]. |

| Fluorescence Polarization (FP) [6] | Measures change in rotational speed of a fluorescently-labeled peptide upon phosphorylation and antibody binding. | Susceptible to interference from fluorescent compounds [6]. | |

| Cell-Based & Biochemical Assays | Western Blot Analysis [7] | Detects PKC activation-specific phosphorylation (e.g., Ser643 on PKC-δ) or phosphorylation of downstream substrates. | Semi-quantitative; requires specific antibodies [7]. |

| Indirect Immunofluorescence [7] | Visualizes PKC translocation from cytosol to membrane, a hallmark of activation. | Qualitative/sub-quantitative; confirms functional activation in cells [7]. |

Here is a generalized workflow for a biochemical PKC activity assay, integrating elements from the cited protocols [6] [7]:

Experimental Workflow for PKC Activity Assay

PKC Signaling Pathway Overview

Understanding the signaling context is vital. The following diagram illustrates the general activation pathway of PKC and the points where different types of inhibitors act, based on information from the search results [8] [5] [9].

PKC Activation Pathway and Inhibitor Mechanisms

References

- 1. A derivative of staurosporine (CGP 41 251) shows selectivity for... [pubmed.ncbi.nlm.nih.gov]

- 2. Staurosporine, Protein (CAS 62996-74-1) | Abcam kinase inhibitor [abcam.com]

- 3. The protein bisindolylmaleimide I (GF...) kinase C inhibitors [research-information.bris.ac.uk]

- 4. Bisindolylmaleimide V [sigmaaldrich.com]

- 5. Activators and Inhibitors of Protein Kinase C (PKC) [mdpi.com]

- 6. Assay Development for Protein Kinase Enzymes - NCBI - NIH [ncbi.nlm.nih.gov]

- 7. A protocol for measuring the activity of protein kinase C-delta ... [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase C Signaling [cellsignal.com]

- 9. Protein kinase C [en.wikipedia.org]

ilmofosine solubility and storage conditions

Ilmofosine Solubility and Storage Data

The table below summarizes the key physicochemical and storage parameters for this compound from a supplier's documentation [1].

| Parameter | Specification / Value |

|---|---|

| Purity | ≥97% (by NMR) [1] |

| Physical Form | Semisolid (waxy) [1] |

| Solubility in Water | 10 mg/mL [1] |

| Recommended Storage Temperature | –20°C [1] |

| Atmosphere | Sealed under nitrogen (air-sensitive) [1] |

| Hazard Classification | Acute Tox. 3 Oral [1] |

Experimental Workflow for Solubility Assessment

While a specific protocol for this compound was not located, the following diagram outlines a general experimental workflow for characterizing drug solubility and stability, drawing from methodologies used for similar lipid-based compounds [2] [3]. You can adapt this framework for this compound in your research.

General workflow for solubility and stability studies

Key Stability Considerations and Handling

Based on the available data, proper handling of this compound is critical for maintaining its stability [1]:

- Protect from Air and Moisture: The instruction that the material is air-sensitive and sealed under nitrogen indicates that this compound may undergo degradation, such as oxidation or hydrolysis, upon exposure to air [1].

- Low-Temperature Storage: The recommended storage at -20°C further supports the need to minimize thermal degradation and maintain chemical integrity over time [1].

- Use of Personal Protective Equipment (PPE): Given its hazard classification (Acute Toxicity), researchers should use appropriate PPE, including gloves, eyeshields, and a type N95 dust mask when handling the powder [1].

References

ilmofosine phase I clinical trial dosing schedule

If Your Research Involves Ifosfamide

While details on ilmofosine are unavailable, the search yielded extensive data on ifosfamide, an alkylating agent used in chemotherapy. The tables below summarize the key dosing schedules and pharmacokinetic data from clinical studies on ifosfamide, which may serve as a useful reference for your work.

Table 1: Ifosfamide Dosing Schedules in Clinical Studies

| Study Type / Indication | Dosage Schedule | Total Dose per Cycle | Administration Method | Concomitant Medications |

|---|---|---|---|---|

| FDA-Approved (Germ cell testicular cancer) [1] [2] | 1.2 g/m²/day for 5 consecutive days | 6 g/m² | Slow IV infusion (at least 30 minutes) [1] [2] | Mesna, extensive hydration (≥2L/day) [1] [2] |

| Soft Tissue Sarcoma (Single-agent, off-label) [3] | 2000-3000 mg/m²/day for 3-4 days | 6-12 g/m² | IV bolus over 3 hours [3] | Mesna [3] |

| Clinical Trial (Schedule Variation) [4] | 3 g/m²/day for 3 days | 9 g/m² | Continuous infusion or Short infusion (3 hours) [4] | Not Specified |

| Phase I Clinical Trial (Divided Dose) [5] [6] | 1600-2400 mg/m²/day for 3 days | 4.8-7.2 g/m² | Not Specified (Divided dose) | Not Specified |

Table 2: Pharmacokinetic Parameters of Ifosfamide from Clinical Studies

| Parameter | Divided-Dose Schedule (1.6-2.4 g/m²/day for 3 days) [6] | High Single-Dose (5,000 mg/m²) [6] | 3-Day Schedule (3 g/m²/day) - 3h vs. CI Infusion [4] |

|---|---|---|---|

| Plasma Half-life | 6.9 hours | >14 hours | Equivalent between schedules |

| Decay Model | Monoexponential (one-compartment) [6] | Biexponential [6] | - |

| Key Finding | Increased metabolism from day 1 to day 2 [6] | - | Confirmed auto-induction of metabolism over 3 days; similar PK for active/toxic metabolites between CI and 3h infusion [4] |

Experimental Protocol for Pharmacokinetic Studies

The methodology below is adapted from a clinical study that compared two administration schedules of ifosfamide [4]. This can serve as a template for designing similar trials.

- 1. Study Design: A randomized, cross-over trial where patients receive ifosfamide on two consecutive cycles via two different schedules (e.g., continuous infusion vs. short 3-hour infusion) [4].

- 2. Dosage: A total dose of 9 g/m² per cycle, administered as 3 g/m²/day for 3 days [4].

- 3. Blood Sampling: Collect plasma samples at predefined intervals. For a 3-hour infusion, this includes pre-dose, during infusion (e.g., 1.5 hours), at the end of infusion (3 hours), and post-infusion (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours). Repeat for each treatment day [7].

- 4. Sample Analysis: Isolate plasma via centrifugation and store frozen at -20°C until analysis. Concentrations of ifosfamide and its metabolites (e.g., 4-hydroxy-ifosfamide, 2- and 3-dechloroethyl-ifosfamide) can be determined using validated analytical methods like high-performance thin-layer chromatography (HPTLC) or others [4] [7].

- 5. Data Analysis: Use non-compartmental methods to estimate pharmacokinetic parameters. Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule [7].

DNA Damage Assessment Workflow

A study on ifosfamide in pediatric patients used the COMET assay to quantify DNA damage in peripheral blood lymphocytes (PBLs), correlating it with pharmacokinetic data [7]. The workflow is as follows:

The study found that fractionated dosing caused a greater degree of DNA damage compared to continuous infusion, and there was a good correlation between the AUC of ifosfamide and the cumulative percentage of cells with DNA damage in the fractionated dosing group [7].

References

- 1. Ifosfamide - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Ifosfamide: Package Insert / Prescribing Information [drugs.com]

- 3. Soft Tissue Sarcoma Treatment Protocols [emedicine.medscape.com]

- 4. Variations in schedules of ifosfamide administration [pubmed.ncbi.nlm.nih.gov]

- 5. of a 3-day divided Phase of ifosfamide... I clinical trial dose schedule [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of divided-dose ifosfamide [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of ifosfamide in relation ... [nature.com]

ilmofosine 24 hour infusion protocol cancer trial

Introduction to Ilmofosine

This compound (BM 41.440) is a thioether lipid derivative and a synthetic analogue of lysophosphatidylcholine, belonging to the class of Antitumor Ether Lipids (AELs) [1]. Unlike conventional chemotherapeutics, AELs do not target DNA but are believed to act primarily on cellular membranes, interfering with various lipid-metabolizing enzymes and cell signaling pathways, which can lead to apoptosis [1]. Preclinical models suggested that its maximum efficacy was associated with prolonged drug exposure [2] [3].

Clinical Trial Summary: 24-Hour Infusion Schedule

A Phase I trial was conducted specifically to investigate a weekly 24-hour intravenous infusion schedule of this compound, with the goal of maximizing dose-intensity by avoiding the higher peak concentrations associated with shorter infusions [2] [3].

The table below summarizes the key design elements and findings from this trial:

| Trial Attribute | Details |

|---|---|

| Trial Phase | Phase I |

| Primary Objective | Determine dose-limiting toxicity (DLT) and maximum tolerable dose of a weekly 24-hour infusion. |

| Dosing Schedule | 24-hour intravenous infusion, administered weekly. |

| Dose Escalation | From 550 mg/m² to 800 mg/m². |

| Dose-Limiting Toxicity (DLT) | Syndrome of severe abdominal pain at 800 mg/m². |

| Other Common Toxicities | Nausea, anorexia, fatigue, and minor elevations in liver function tests. |

| Hematologic Toxicity | No significant neutropenia or thrombocytopenia observed. |

| Tolerable Dose | The prolonged infusion schedule did not substantially increase the tolerable dose compared to a 2-hour infusion schedule. |

Detailed Protocol Information

The following table integrates methodological details from the 24-hour infusion study and another Phase I trial that used a 2-hour infusion schedule, providing a broader context for administration [2] [4].

| Protocol Element | Detailed Methodology & Context |

|---|---|

| Rationale for 24-hour Infusion | Preclinical data indicated maximum efficacy with prolonged exposure. The aim was to reduce high peak drug concentrations from brief infusions to improve tolerability and dose-intensity [2] [3]. |

| Dosing & Escalation | The 24-hour study escalated doses from 550 mg/m² to 800 mg/m² [2] [3]. A separate 2-hour infusion study established its DLT at 650 mg/m² and recommended a Phase II dose of 450 mg/m² [4]. |

| Toxicity Assessment | Toxicity was graded according to standard WHO criteria [3]. |

| Pharmacokinetics | (From 2-hour infusion study) this compound elimination is biexponential with a terminal half-life of approximately 40 hours. Its active sulfoxide metabolite has a half-life of 48 hours. Area under the curve was dose-proportional, supporting a weekly schedule [4]. |

Efficacy Outcomes and Later-Stage Trials

Despite the investigation of different schedules, this compound demonstrated a lack of efficacy in subsequent clinical trials:

- A Phase II trial in patients with non-small cell bronchogenic carcinoma using a 5-day continuous infusion (300 mg/m²/day) resulted in no tumor regressions in 14 evaluable patients. Toxicities were severe and included gastrointestinal effects and liver function abnormalities [5].

- A larger multicentre study in 102 patients with various solid tumors (including colorectal, lung, and pancreatic cancers) administering this compound orally (150-300 mg/day) also found no complete or partial responses. The therapy was poorly tolerated, with dose-limiting gastrointestinal toxicity [6].

Mechanism of Action Overview

As an Antitumor Ether Lipid, this compound's mechanism is multifaceted and distinct from DNA-targeting agents. The following diagram outlines its primary sites of action within the cell.

Diagram: Proposed Cellular Mechanisms of Action of this compound and other Antitumor Ether Lipids. AELs incorporate into cell membranes and perturb the activity of key membrane-associated enzymes and signaling pathways, ultimately leading to cell death [1].

Key Considerations for Researchers

- Historical Context and Discontinuation: The available data suggests that this compound clinical development was likely discontinued due to a combination of dose-limiting gastrointestinal toxicity and a lack of demonstrable efficacy in Phase II trials [6] [5].

- Schedule Dependency: The preclinical hypothesis that prolonged infusion would improve the therapeutic index was not confirmed clinically. The 24-hour infusion did not allow for a meaningfully higher tolerable dose than the 2-hour infusion [2] [3] [4].

- Class-Specific Challenges: The experience with this compound illustrates the challenges in developing AELs. While their unique, non-DNA damaging mechanism is promising, translating preclinical activity into clinical efficacy has proven difficult, often hampered by toxicity.

Limitations and Future Directions

This analysis is based on historical data, and no recent clinical results for this compound were found. The detailed, step-by-step procedural manual for the 24-hour infusion (e.g., drug reconstitution, infusion pump setup, specific supportive care medications) is not available in the public summaries.

Future research in this field may focus on other molecules within the AEL class or explore novel delivery systems (like liposomes) to enhance tumor targeting and reduce the systemic toxicity that limited earlier compounds [7].

References

- 1. The inhibition of cell signaling pathways by antitumor ether ... [sciencedirect.com]

- 2. Phase I trial of this compound as a 24 hour infusion weekly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I trial of this compound as a 24 hour infusion weekly [link.springer.com]

- 4. Phase I and pharmacokinetic study of the cytotoxic ether ... [pubmed.ncbi.nlm.nih.gov]

- 5. A phase II trial of this compound in non-small cell bronchogenic ... [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment results of the thioether lipid this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Participation of lipids in the tumor response to photodynamic ... [pmc.ncbi.nlm.nih.gov]

in vivo ilmofosine administration Lewis lung carcinoma model

The Lewis Lung Carcinoma (LLC) Model

The LLC model is a well-characterized, immunocompetent murine model used extensively in lung cancer and metastasis research. The table below summarizes key characteristics of this model based on recent literature.

| Feature | Description |

|---|---|

| Model Type | Syngeneic (C57BL/6 mouse strain) [1] |

| Key Driver Mutation | Heterozygous Kras G12C [1] |

| Common Uses | Studying lung cancer progression, metastasis, and tumor microenvironment (TME); therapy evaluation [1] |

| Key TME Findings | Early TME changes include: activation of tissue remodeling genes in fibroblasts; downregulation of MHC class II in myeloid cells; reduced CD8+ T cell proliferation and increased regulatory phenotypes in T/NK cells [1] |

| Model Strengths | Immunocompetent host allows study of immune-tumor interactions; consistent tumor growth [2] [1] |

| Common Routes of Implantation | Orthotopic (directly into lung), subcutaneous, or intracardiac (to model multi-organ metastasis) [1] |

Experimental Workflow for In Vivo Drug Evaluation

While not specific to ilmofosine, the following workflow outlines the standard methodology for evaluating a drug's efficacy in the LLC model. You can use this as a template for your own protocol.

The diagram below outlines the key stages of a typical in vivo efficacy study.

Detailed Protocol for Key Steps

Tumor Implantation and Monitoring

- Cell Line: Use the murine Lewis Lung Carcinoma (LLC) cell line. Culture cells under standard conditions and ensure viability >95% for implantation [1].

- Orthotopic Implantation: To better model the lung microenvironment, implant cells directly into the lung parenchyma of anesthetized C57BL/6 mice. An intracardiac injection can be used as an alternative to simulate multi-organ metastasis [1].

- Monitoring: Use an In Vivo Imaging System (IVIS) to non-invasively monitor tumor engraftment and growth via bioluminescence if using luciferase-expressing LLC cells. Confirm tumor formation with H&E staining of tissue sections [1].

Treatment and Endpoint Analysis

- Group Allocation: Randomize mice into groups (e.g., vehicle control, this compound treatment at one or more doses) once tumors are established.

- Dosing Route: The specific route for this compound (intravenous, intraperitoneal, or oral) would need to be determined based on the compound's properties. A common schedule is administration every 2-3 weeks until endpoints are met [3].

- Endpoint Metrics:

- Primary Efficacy: Measure tumor volume and weight. Calculate Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS) [4] [3] [5].

- Tumor Microenvironment Analysis: Harvest tumors for single-cell RNA sequencing (scRNA-seq) to characterize changes in immune cell populations (e.g., T cells, macrophages, fibroblasts) and identify ligand-receptor interactions (e.g., SPP1-CD44, fibronectin-integrin) [1].

- Safety and Tolerability: Monitor mice for adverse events (AEs). Grade AEs according to standard scales (e.g., Grade ≥3 neutropenia, anorexia). Record any dose reductions or discontinuations due to toxicity [3].

How to Proceed with this compound Research

Since specific information on this compound is unavailable, here are practical steps you can take:

- Consult Foundational Literature: this compound is an alkyl-lysophospholipid analog. Searching for its mechanism of action and early-phase clinical trial data in oncology databases may provide clues about potential dosing regimens.

- Dose Determination: You will likely need to establish a dosing schedule for this compound de novo. Consider starting with a modified-dose strategy (e.g., 75% of a standard dose used in other models) to first alleviate toxicity concerns, as is commonly done with potent chemotherapies like FOLFIRINOX [3].

- Focus on the Model: The strength of your research will lie in using the well-characterized LLC model to rigorously test this compound's effects. The protocols above provide a solid foundation for demonstrating efficacy and investigating its impact on the tumor microenvironment.

References

- 1. Characterization of an orthotopic mouse transplant model ... [bmbreports.org]

- 2. Orthotopic Models Using New, Murine Lung ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of efficacy and safety between standard-dose ... [pmc.ncbi.nlm.nih.gov]

- 4. Primary Analysis of the Phase 2 IDeate-Lung01 Trial [pubmed.ncbi.nlm.nih.gov]

- 5. Merck Reports Strong Phase II Results for Ifinatamab ... [appliedclinicaltrialsonline.com]

Comprehensive Application Notes and Protocols: Assessing Ilmofosine Leishmanicidal Activity

Introduction to Ilmofosine and Alkyl-Lysophospholipid Analogs

This compound (BM 14.440) represents a significant member of the alkyl-lysophospholipid class of compounds that have demonstrated substantial potential as anti-parasitic agents. Originally developed as anti-cancer agents, these compounds have been repurposed for parasitic diseases due to their unique mechanisms of action and favorable activity profiles. This compound belongs to the same chemical family as miltefosine, the first oral drug approved for the treatment of visceral leishmaniasis, a devastating parasitic disease that affects millions worldwide, particularly in tropical and subtropical regions. The structural similarity between this compound and miltefosine suggests potential shared mechanisms while offering distinct pharmacological properties worthy of investigation [1] [2].

The significance of studying this compound lies in the urgent need for novel therapeutic options against Leishmania donovani and other Leishmania species, especially with emerging resistance to conventional antimonial drugs. Current treatment options for leishmaniasis face limitations including toxicity, parenteral administration requirements, and increasing treatment failures due to drug resistance. This compound, as part of the alkyl-lysophospholipid group, presents a promising chemical scaffold that can be optimized for improved efficacy, reduced toxicity, and favorable pharmacokinetic properties [3] [2]. Understanding its precise leishmanicidal activity through standardized assays is therefore essential for rational drug development and potential clinical application.

Quantitative Activity Data Summary

The anti-leishmanial efficacy of this compound has been quantitatively established through various in vitro studies, providing researchers with benchmark values for experimental design and result interpretation. The tabulated data below summarizes the key efficacy parameters for this compound against Leishmania donovani, the primary causative agent of visceral leishmaniasis.

Table 1: Anti-leishmanial Activity of this compound Against Leishmania donovani

| Parasite Stage | Assay Method | ED₅₀/IC₅₀ Value | Assay Duration | Reference |

|---|---|---|---|---|

| Promastigotes | Metabolic inhibition/Giemsa staining | 26.73-33.31 µM | 72 hours | [1] |

| Intracellular amastigotes | Giemsa staining/microscopy | 23.16 µM | 72 hours | [1] |

| Intracellular amastigotes | Flow cytometry with ethidium bromide | 16.46-23.16 µM | 72 hours | [1] |

| Mammalian macrophages (J774A.1) | Cytotoxicity assay | 24.28-26.38 µM | 72 hours | [1] |

The activity profile reveals several important characteristics. This compound demonstrates broad-stage specificity, showing efficacy against both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage. The slightly enhanced potency against amastigotes (lower ED₅₀) is particularly promising from a therapeutic perspective, as this stage is responsible for clinical disease manifestations in mammalian hosts [1]. When comparing this compound to related compounds in the same class, miltefosine generally shows superior activity, particularly in inhibiting RNA synthesis, which may inform mechanism of action studies [1].

The selectivity index (ratio of cytotoxic to effective concentration) of this compound can be calculated from this data, indicating a relatively narrow therapeutic window in vitro. This highlights the importance of careful dosing considerations in experimental designs and potential clinical applications. Researchers should note that these values are specific to L. donovani, and activity may vary against other Leishmania species, necessitating species-specific validation in experimental workflows [1] [3].

Experimental Protocols for Leishmanicidal Activity Assessment

Promastigote Assay Protocol

The assessment of this compound activity against Leishmania promastigotes provides an initial, high-throughput screening approach that is widely utilized in anti-leishmanial drug development. The following detailed protocol establishes a standardized methodology for evaluating compound efficacy against this extracellular parasite stage.

Parasite Culture and Maintenance:

- Utilize Leishmania donovani promastigotes (e.g., strain MHOM/ET/67/L82 or clinical isolates) maintained in complete culture medium. The recommended medium is RPMI 1640, M199, or HOMEM, supplemented with 20% heat-inactivated fetal calf serum, 1% penicillin/streptomycin (100 µg/mL), and 1% L-glutamine [3] [4].

- Culture parasites at 25°C in a standard incubator (no CO₂ requirement) and passage weekly to maintain logarithmic growth. For assay initiation, use parasites in mid-log phase (typically 48-72 hours post-passage) at a density of 2×10⁵ cells/mL [3].

- For standardized screening, consider using luciferase-expressing transgenic lines which enable bioluminescent quantification of parasite viability, offering enhanced throughput and reduced operator bias [3].

Drug Preparation and Treatment:

- Prepare a 10 mM stock solution of this compound in methanol or deionized water, with subsequent dilutions in complete culture medium to achieve the desired concentration range (typically 0.1-100 µM) [1] [2].

- Seed promastigotes in 96-well plates at a density of 1×10⁵ to 2×10⁵ cells per well in 100-200 µL total volume. Add this compound treatments in triplicate at appropriate concentrations, including untreated controls and vehicle controls (methanol should not exceed 0.1% final concentration) [1] [4].

- Incubate treated parasites for 72 hours at 25°C. For extended assays, medium replacement with fresh drug may be necessary at 72-hour intervals to maintain compound activity [1].

Viability Assessment Methods:

- Direct counting: Harvest cells and enumerate using a Neubauer hemocytometer with trypan blue exclusion to assess viability [4].

- Metabolic assays: Utilize MTT, Alamar Blue, or resazurin-based assays following manufacturer protocols. Incubate with indicator dye for 2-4 hours and measure absorbance/fluorescence using a plate reader [2] [4].

- Luciferase activity: For transgenic lines, add luciferin substrate and measure bioluminescence using a luminometer [3].

Data Analysis:

- Calculate percentage inhibition relative to untreated controls. Determine IC₅₀ values using non-linear regression analysis of log(inhibitor) vs. response curves in appropriate statistical software (e.g., GraphPad Prism) [1] [4].

Table 2: Macromolecular Synthesis Inhibition Profile of Alkyl-Lysophospholipids

| Compound | DNA Synthesis Inhibition | RNA Synthesis Inhibition | Protein Synthesis Inhibition |

|---|---|---|---|

| This compound | Moderate | Moderate | Moderate |

| Miltefosine | Strong | Very strong | Strong |

| Edelfosine | Moderate | Strong | Moderate |

Intracellular Amastigote Assay Protocol

The intracellular amastigote model represents the clinically relevant stage of Leishmania infection and provides critical data on compound efficacy against the parasite form responsible for human disease. This macrophage-based assay system evaluates drug penetration, host-cell interactions, and true anti-amastigote activity.

Macrophage Isolation and Culture:

- Isolate peritoneal macrophages from mice (e.g., BALB/c or CD-1 strains) by lavage 3-4 days after thioglycollate elicitation. Alternatively, use bone marrow-derived macrophages differentiated with M-CSF or macrophage cell lines (J774A.1) [3] [4].

- Seed macrophages in chamber slides, 96-well plates, or tissue culture dishes at a density of 5×10⁴ cells per well in complete RPMI 1640 or DMEM medium supplemented with 10-20% FCS, 1% penicillin/streptomycin, and 30% L-cell conditioned medium (as a source of M-CSF for bone marrow-derived macrophages) [3] [4].

- Allow macrophages to adhere for 2-4 hours at 37°C in 5% CO₂, then remove non-adherent cells by gentle washing with pre-warmed PBS [3].

Infection and Drug Treatment:

- Prepare amastigotes from infected animal spleens or differentiate promastigotes to amastigotes in vitro by temperature and pH shift. Use freshly isolated amastigotes for optimal infection rates [4].

- Infect macrophages at a parasite-to-host cell ratio of 5:1 to 20:1, depending on the Leishmania strain and macrophage type. Incubate for 6-24 hours at 37°C in 5% CO₂ to allow phagocytosis [3] [4].

- Remove extracellular parasites by extensive washing with pre-warmed PBS. Add fresh medium containing this compound at appropriate concentrations (typically 0.1-50 µM). Include untreated infected controls and uninfected controls [1] [3].

- Incubate for 72-120 hours at 37°C in 5% CO₂. For extended assays (≥72 hours), replace medium with fresh drug-containing medium at 72-hour intervals [3].

Assessment of Infection and Drug Efficacy:

- Microscopy method: Fix cells with methanol and stain with Giemsa (10-20% for 15-20 minutes). Count the number of amastigotes per 100 macrophages and determine the percentage of infected macrophages. Calculate the ED₅₀ based on the reduction in amastigote burden compared to untreated controls [1].

- Flow cytometry method: As described in the innovative approach by [1], stain fixed cells with ethidium bromide (10 µg/mL) to label both macrophage and amastigote DNA. Analyze by flow cytometry to distinguish and quantify different cell populations, calculating the specific reduction in amastigote numbers [1].

- Luciferase method: For transgenic luciferase-expressing strains, measure bioluminescence as a quantitative indicator of parasite burden [3].

The experimental workflow for assessing this compound's leishmanicidal activity encompasses multiple parallel approaches that collectively provide a comprehensive efficacy and safety profile, as visualized below:

Advanced Mechanistic Studies

Apoptosis-Like Death Detection

Alkyl-lysophospholipids, including this compound, may induce apoptosis-like death in Leishmania parasites, representing a potential mechanism of action that can be investigated through specific molecular assays.

DNA Fragmentation Analysis:

- Harvest 1×10⁷ this compound-treated promastigotes or amastigotes by centrifugation. Extract genomic DNA using standard phenol-chloroform methods or commercial kits [4].

- Separate DNA fragments (10-20 µg per lane) on a 1.5-2% agarose gel containing ethidium bromide (0.5 µg/mL). Visualize under UV light for characteristic DNA laddering pattern, indicative of internucleosomal cleavage [4].

- Include positive controls (e.g., parasites treated with known inducers of apoptotic-like death) and negative controls (untreated parasites) for comparison.

Nuclear Morphology Assessment:

- Fix parasites in 3% paraformaldehyde and permeabilize with 0.2% Triton X-100. Stain with propidium iodide (10 µg/mL) for 2-5 minutes [4].

- Examine using fluorescence microscopy for characteristic apoptotic nuclei (condensed or fragmented chromatin). Count at least 200 cells per treatment to determine the percentage of cells with apoptotic morphology [4].

- Alternatively, use TUNEL assay with commercial kits according to manufacturer instructions to label DNA strand breaks in situ [4].

Macromolecular Synthesis Inhibition

Understanding the effect of this compound on parasite biosynthetic pathways provides insight into its mechanism of action and potential selectivity.

Radioisotope Incorporation Assay:

- Incubate mid-log phase promastigotes (1×10⁶/mL) with this compound at IC₅₀ and IC₉₀ concentrations in complete medium [1].

- After 2-4 hours of drug exposure, add labeled precursors: [³H]-thymidine (1 µCi/mL) for DNA synthesis, [³H]-uridine (1 µCi/mL) for RNA synthesis, and [³H]-leucine (1 µCi/mL) for protein synthesis [1].

- Incubate for an additional 4-6 hours, then harvest cells by centrifugation and precipitate macromolecules with cold 10% trichloroacetic acid (TCA).

- Collect precipitates on glass fiber filters, wash extensively with TCA, and measure incorporated radioactivity by scintillation counting [1].

- Calculate percentage inhibition compared to untreated controls for each biosynthesis pathway.

Mitochondrial Function Assessment

Given the evidence that alkyl-lysophospholipids disrupt calcium homeostasis and mitochondrial function in related parasites, evaluating these parameters for this compound provides mechanistic insight.

Mitochondrial Membrane Potential:

- Harvest this compound-treated parasites and incubate with 10-50 nM tetramethylrhodamine ethyl ester (TMRE) or JC-1 dye for 20-30 minutes at room temperature [5].

- Analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization [5].

- Include positive control (e.g., parasites treated with carbonyl cyanide m-chlorophenyl hydrazone/CCCP) for validation.

Intracellular Calcium Measurement:

- Load parasites with 5 µM Fura-2 AM or Fluo-4 AM calcium-sensitive dyes for 30-60 minutes at room temperature in assay buffer [5].

- After washing, measure fluorescence before and after this compound addition using a fluorescence plate reader or spectrofluorometer. For Fura-2, use excitation at 340/380 nm and emission at 510 nm; calculate [Ca²⁺]i using the Grynkiewicz equation [5].

- Monitor real-time calcium flux to detect this compound-induced alterations in calcium homeostasis.

The multifaceted mechanism of action of alkyl-lysophospholipid compounds like this compound involves disruption of multiple cellular pathways in Leishmania parasites, as illustrated in the following pathway diagram:

Technical Considerations and Optimization

Strain-Specific Variations

Researchers should account for intrinsic differences in drug susceptibility among Leishmania strains and species when interpreting this compound activity data. The table below summarizes key variables that influence assay outcomes:

Table 3: Factors Influencing this compound Activity Assessment

| Factor | Impact on Results | Recommendation |

|---|---|---|

| Strain differences | Up to 10-fold variation in susceptibility between species/strains | Include reference strains with known susceptibility profiles |

| Parasite culture age | Stationary phase promastigotes show reduced susceptibility | Use mid-log phase parasites for consistent results |

| Macrophage type | Primary macrophages vs. cell lines show different infection rates | Use consistent macrophage source throughout study |

| Infection ratio | High multiplicity of infection may overwhelm drug effect | Optimize for each parasite-macrophage combination |

| Drug exposure time | Prolonged exposure increases efficacy but may enhance cytotoxicity | Standardize 72-hour exposure for comparison |

Combination Therapy Screening

With emerging interest in combination therapies for leishmaniasis to enhance efficacy and reduce resistance development, assessing this compound in combination with other anti-leishmanial agents represents a valuable research direction.

Fixed-Ratio Isobologram Method:

- Prepare this compound and partner drug (e.g., amphotericin B, paromomycin, sodium stibogluconate) at predetermined EC₅₀ concentrations [6].

- Combine drugs in fixed ratios (e.g., 5:0, 4:1, 3:2, 2:3, 1:4, 0:5 of this compound:partner drug) and perform serial dilutions [6].

- Assess activity against intracellular amastigotes as described in section 3.2. Calculate the fractional inhibitory concentration (FIC) for each drug in combination: FIC = (EC₅₀ of drug in combination) / (EC₅₀ of drug alone) [6].

- Determine ΣFIC (sum of FICs for both drugs) for each combination. Interpret results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4 indicates indifference; ΣFIC > 4 indicates antagonism [6].

Conclusion

These comprehensive application notes and detailed protocols provide researchers with standardized methodologies for assessing the leishmanicidal activity of this compound and related alkyl-lysophospholipid compounds. The integrated approach encompassing promastigote screening, intracellular amastigote validation, mechanistic studies, and combination assessments enables thorough compound characterization from initial screening to mechanism elucidation. The quantitative benchmarks and technical considerations included in this document facilitate experimental reproducibility and meaningful cross-study comparisons, ultimately advancing the development of novel therapeutics for neglected parasitic diseases.

References

- 1. Leishmanicidal activity of edelfosine, miltefosine and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Ether–lipid (alkyl-phospholipid) metabolism and the ... [sciencedirect.com]

- 3. Structure and Antiparasitic Activity Relationship of ... [pmc.ncbi.nlm.nih.gov]

- 4. Possible Mechanism of Miltefosine-Mediated Death ... [pmc.ncbi.nlm.nih.gov]

- 5. Unmasking the Mechanism behind Miltefosine [mdpi.com]

- 6. In Vitro and In Vivo Interactions between Miltefosine and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Assessing Ilmofosine Cytotoxicity Using Human Tumor Colony-Forming Unit Assays

Introduction to Ilmofosine and Colony-Forming Assays

This compound (BM 41.440, 1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine) represents a class of synthetic alkyl lysophospholipid analogs with demonstrated activity against various tumor models in both in vitro and in vivo settings [1]. This compound has progressed to early clinical investigation in phase I trials, establishing the need for robust in vitro assessment methods to define tumor types most likely to respond clinically. The colony-forming unit (CFU) assay serves as a gold standard method for evaluating the long-term proliferative capacity of individual cells after therapeutic intervention, providing critical information beyond short-term viability measures [2].

The CFU assay, also known as the clonogenic assay, was originally developed in the 1950s by Theodore Puck and Philip Marcus to study radiation effects on mammalian cells [2]. This method evaluates the ability of a single cell to proliferate into a colony of 50 or more cells, reflecting approximately 5-6 divisions and indicating sustained proliferative capacity [2]. Unlike metabolic assays that measure immediate viability, CFU assays detect reproductive cell death, where cells may appear viable shortly after treatment but have lost the capacity to divide—a critical consideration in cancer therapy development where preventing tumor repopulation is essential [2].

Fundamental Principles of Colony-Forming Unit Assays

Core Concepts and Definitions

Clonogenic Potential: The ability of a single progenitor cell to give rise to a colony of ≥50 cells through multiple rounds of division [2]. This threshold was established by Puck and Marcus and remains standard because it confirms sustained proliferation through several cell cycles.

Plating Efficiency (PE): The percentage of seeded cells that give rise to colonies under control conditions, calculated as (number of colonies counted / number of cells seeded) × 100 [3] [4]. This parameter varies significantly across different tumor types and must be established for each cell system.

Survival Fraction: The plating efficiency of treated cells relative to the plating efficiency of control cells, providing a normalized measure of treatment impact on reproductive capacity [2].

Advantages for Nanomaterial and Cytotoxicity Testing

The CFE assay is particularly valuable for toxicity testing of nanomaterials (NMs) and pharmaceutical compounds like this compound due to its label-free nature, which eliminates interference issues common with colorimetric or fluorescent readouts [3]. NM-based products can interfere with optical detection methods through light absorption, fluorescence, or adsorption of assay components, potentially leading to biased results [3]. Being non-colorimetric and non-fluorescent, the CFE assay bypasses these limitations, providing more reliable hazard identification for reactive compounds.

This compound Activity Against Human Tumor CFUs

Study Design and Tumor Spectrum

In a comprehensive preclinical evaluation, this compound was tested against 348 freshly explanted human tumor specimens using an in vitro soft agar cloning system [1]. The study employed final this compound concentrations ranging from 1.0-30 μg/ml in continuous incubation experiments. Among the specimens tested, 134 (39%) were evaluable for determination of tumor growth modulation activity, with the most common tumor types including:

- Non-small cell lung cancer

- Breast cancer

- Colorectal cancer

- Ovarian cancer

- Renal cell cancer

- Melanoma

Concentration-Dependent Antitumor Effects

The study demonstrated a marked concentration-dependent increase in the frequency of tumor specimens inhibited by this compound [1]. The data revealed exceptional concentration-dependent response kinetics, as summarized in Table 1.

Table 1: Concentration-Dependent Activity of this compound Against Human Tumor CFUs

| This compound Concentration (μg/ml) | Number of Sensitive Specimens / Total Tested | Percentage of Sensitive Specimens |

|---|---|---|

| 1.0 | 6/134 | 4% |

| 30.0 | 113/133 | 85% |

Statistical analysis confirmed an extremely significant difference (p < 0.0000005) between the response rates at 1 μg/ml versus 30 μg/ml, indicating a steep concentration-response relationship [1]. This dramatic increase in efficacy across the concentration range suggests that achieving adequate plasma concentrations will be critical for clinical success.

Detailed Experimental Protocol

Reagents and Equipment

4.1.1 Essential Reagents

- This compound (prepare stock solutions in appropriate solvent)

- Cell culture medium appropriate for tumor cells (e.g., RPMI 1640, DMEM)

- Fetal bovine serum (FBS), typically at 10% concentration

- Trypsin-EDTA solution (0.05-0.25% depending on cell line)

- Phosphate buffered saline (PBS), calcium- and magnesium-free

- Soft agar or methylcellulose-based semi-solid media for suspension cultures

- Staining solutions: 1% methylene blue, crystal violet, or Giemsa [3] [2]

Table 2: Staining Solutions for Colony Visualization

| Staining Solution | Composition | Preparation | Storage Conditions |

|---|---|---|---|

| 1% Methylene Blue | 1 g methylene blue, 50 mL ethanol, 50 mL dH₂O | Dissolve powder in ethanol, add water, then filter | Room temperature, 3 months |

| Crystal Violet | 0.5 g crystal violet, 25 mL methanol, 75 mL dH₂O | Dissolve crystal violet in methanol, add water, filter | Room temperature, dark bottle, 6 months |

| Giemsa (10%) | 10 mL Giemsa stock, 90 mL PBS (pH 6.8) | Dilute stock in pre-warmed PBS, filter | Prepare fresh, use within 24 hours |

4.1.2 Equipment Requirements

- Laminar flow hood (Class II biosafety cabinet)

- CO₂ incubator maintaining 37°C, 5% CO₂, and 95-98% humidity

- Inverted microscope with phase contrast capability

- Automated cell counter or Bürker chamber

- Centrifuge with temperature control (200-1500 × g)

- Water bath set at 37°C

- Vortex mixer

- Multi-well plates (6-well, 12-well, or 24-well formats) [3]

Cell Preparation and Seeding

The following workflow diagram illustrates the key steps in performing the CFU assay with this compound:

Figure 1: Experimental workflow for CFU assay with this compound treatment

4.2.1 Cell Seeding Specifications

- Cell Status: Use cells in exponential growth phase (50-80% confluency) at low passage (recommended maximum P15) [3].

- Seeding Density: Optimal density depends on plating efficiency; for A549 cells with high plating efficiency, seed 30 cells/well in 0.5 ml for 12-well plates or 50 cells in 1 ml for 6-well plates [3].

- Pre-exposure Period: Allow 1-16 hours for cell attachment before adding this compound, ensuring cells do not divide between seeding and exposure [3].

- Cell Dilution Protocol:

- Prepare dilution of 1 × 10⁵ cells/ml

- Prepare further 1 × 10⁴ cells/ml (10× dilution)

- Prepare final 1 × 10³ cells/ml dilution

- From this, prepare the appropriate seeding concentration [3]

This compound Treatment and Incubation

- Concentration Range: Based on preclinical data, test this compound across a range of 1.0-30 μg/ml to establish complete concentration-response relationship [1].

- Controls: Include negative controls (vehicle-only treated) and positive controls (established cytotoxic agent appropriate for tumor type).

- Exposure Conditions: Continuous exposure throughout the incubation period mimics clinical administration [1].

- Incubation Duration: 5-12 days depending on cell doubling time, until visible colonies form in control wells [3].

Staining, Counting and Data Analysis